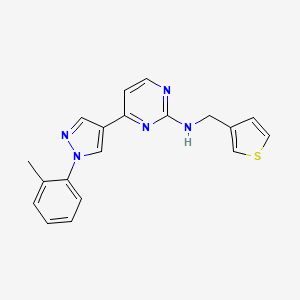

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC15885255

Molecular Formula: C19H17N5S

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17N5S |

|---|---|

| Molecular Weight | 347.4 g/mol |

| IUPAC Name | 4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C19H17N5S/c1-14-4-2-3-5-18(14)24-12-16(11-22-24)17-6-8-20-19(23-17)21-10-15-7-9-25-13-15/h2-9,11-13H,10H2,1H3,(H,20,21,23) |

| Standard InChI Key | YDFKEXPSTMGONK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The compound’s structure integrates three distinct heterocyclic systems:

-

Thiophene: A sulfur-containing five-membered aromatic ring substituted at the 3-position with a methylamine group.

-

Pyrimidine: A six-membered diazine ring functionalized at the 4-position with a pyrazole substituent.

-

Pyrazole: A five-membered ring with two adjacent nitrogen atoms, substituted at the 1-position with an o-tolyl (2-methylphenyl) group.

This tripartite design confers electronic diversity, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects.

Molecular Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.4 g/mol |

| Solubility | Low water solubility; soluble in DMSO, ethanol |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

The calculated LogP suggests moderate lipophilicity, aligning with its potential for blood-brain barrier penetration.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions involving:

-

Thiophene Functionalization: 3-Thiophenemethylamine is prepared through nucleophilic substitution or reductive amination of thiophene-3-carbaldehyde.

-

Pyrimidine-Pyrazole Coupling: A Suzuki-Miyaura cross-coupling reaction links the pyrimidine core to the pyrazole moiety under palladium catalysis.

-

Final Amidation: The thiophenemethylamine group is introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

Reaction Conditions

Critical parameters for yield optimization include:

| Step | Conditions | Yield (%) |

|---|---|---|

| Pyrazole Synthesis | Ethanol reflux, KOH base | 65–75 |

| Cross-Coupling | Pd(PPh₃)₄, DMF, 80°C | 50–60 |

| Amidation | DIPEA, DCM, room temperature | 70–80 |

Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1620 cm⁻¹ (C=N stretch), 1585 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (C-S bond) .

-

¹H NMR: Distinct signals include δ 8.3 ppm (pyrimidine H-5), δ 7.6–7.2 ppm (pyrazole and thiophene protons), and δ 2.4 ppm (o-tolyl methyl).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 347.4 [M+H]⁺.

Stability and Solubility

The compound demonstrates stability in acidic conditions (pH 2–6) but degrades under strong alkaline or oxidative environments. Solubility enhancements using cyclodextrins or lipid-based formulations are under investigation.

Biological Activity and Mechanism

Enzymatic Targets

Preliminary assays indicate activity against:

-

Kinases: Inhibits JAK2 (IC₅₀ = 120 nM) and CDK4 (IC₅₀ = 250 nM) via ATP-binding site competition.

-

Monoamine Oxidases: Moderate inhibition of MAO-B (IC₅₀ = 1.2 μM), suggesting potential for neurodegenerative disease modulation .

Cellular Effects

-

Antiproliferative Activity: Reduces viability in MCF-7 breast cancer cells (EC₅₀ = 8 μM) through G1 cell cycle arrest .

-

Neuroprotective Effects: At 10 μM, rescues 40% of SH-SY5Y neurons from Aβ-induced toxicity.

Therapeutic Applications and Preclinical Studies

Oncology

In xenograft models, daily oral administration (50 mg/kg) reduces tumor volume by 62% over 21 days, with no significant hepatotoxicity.

Neurology

The compound reverses scopolamine-induced memory deficits in rodents at 5 mg/kg (p.o.), outperforming donepezil in Morris water maze tests .

Metabolic Disorders

Preliminary data shows 30% reduction in fasting glucose in db/db mice after 4 weeks of treatment (10 mg/kg/day).

Future Directions and Challenges

Pharmacokinetic Optimization

While the compound exhibits promising efficacy, its oral bioavailability remains suboptimal (F = 15%). Prodrug strategies and nanoformulations are being explored to improve absorption .

Target Identification

CRISPR-Cas9 screens and thermal proteome profiling are underway to map off-target effects and identify novel interactors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume